molecular formula C17H13F2N3O3S B2940221 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-75-8

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2940221
CAS No.: 895804-75-8
M. Wt: 377.37
InChI Key: CQVMSLBWRIVYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C17H13F2N3O3S. It has an average mass of 377.365 Da and a monoisotopic mass of 377.064575 Da .

Scientific Research Applications

Cognitive Enhancement Properties

Research on closely related compounds to "2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide" has shown promising results in cognitive enhancement. A study on SB-399885, a potent, selective 5-HT6 receptor antagonist, demonstrated its ability to significantly reverse scopolamine-induced deficits in a rat novel object recognition paradigm and fully reverse age-dependent deficits in water maze spatial learning in aged rats. This suggests its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer Treatment

The new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base exhibited high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy. Its remarkable potential as Type II photosensitizers for cancer treatment highlights the diverse applications of sulfonamide derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Nanofiltration Membrane Development

A study synthesized novel sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes. These membranes showed improved water flux due to enhanced surface hydrophilicity, crucial for the treatment of dye solutions. This application demonstrates the role of sulfonamide derivatives in advancing material science for environmental management (Liu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action usually depends on the biological target of the compound .

Properties

IUPAC Name

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-25-17-8-7-15(20-21-17)11-3-2-4-13(9-11)22-26(23,24)16-10-12(18)5-6-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMSLBWRIVYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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